3-[(5-Bromopyridin-2-yl)amino]butan-1-ol
Description
3-[(5-Bromopyridin-2-yl)amino]butan-1-ol is a bromopyridine-derived amino alcohol featuring a butanol backbone substituted with a 5-bromo-pyridin-2-ylamino group. The bromine atom at the 5-position of the pyridine ring likely enhances lipophilicity and influences electronic properties, which may impact binding affinity in biological systems .
Properties
IUPAC Name |
3-[(5-bromopyridin-2-yl)amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7(4-5-13)12-9-3-2-8(10)6-11-9/h2-3,6-7,13H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDUMIBCBURZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyridin-2-yl)amino]butan-1-ol typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated pyridine is then subjected to an amination reaction with an appropriate amine, such as butan-1-amine, under suitable conditions (e.g., heating, use of a base).
Hydroxylation: The resulting intermediate is hydroxylated to introduce the hydroxyl group at the 1-position of the butane chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopyridin-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrogen-substituted pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(5-Bromopyridin-2-yl)amino]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyridin-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
The compound shares key features with other amino alcohols and pyridine derivatives:
- Core Backbone: A four-carbon chain with hydroxyl (-OH) and amino (-NH-) groups.
- Substituent Variations: 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol (Catalog ID: 52): Contains a propargyl alcohol group and bromine at the pyridine 3-position, differing in chain length and substitution pattern compared to the target compound . 4-Morpholino-2-(naphthalen-2-yl)butan-1-ol (2a): Features a naphthyl group and morpholine substitution, enhancing steric bulk and polar surface area . 2-([1,1’-Biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-ol (1d): Includes a biphenyl system and piperidine ring, which may improve blood-brain barrier penetration .
Table 1: Structural Comparison
| Compound Name | Backbone | Pyridine/Biphenyl Substitution | Functional Groups |
|---|---|---|---|
| 3-[(5-Bromopyridin-2-yl)amino]butan-1-ol | Butanol | 5-Bromo-pyridin-2-ylamino | -OH, -NH- |
| 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol | Propargyl | 5-Bromo-pyridin-3-yl | -OH, alkyne |
| 4-Morpholino-2-(naphthalen-2-yl)butan-1-ol | Butanol | Naphthalen-2-yl | -OH, morpholine |
Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
Biological Activity
3-[(5-Bromopyridin-2-yl)amino]butan-1-ol, with the molecular formula C9H13BrN2O, is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the pyridine ring and an amino group at the 2-position, contributing to its unique chemical reactivity and biological properties. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed studies are needed to confirm specific targets.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in cancer cells suggests potential as a therapeutic agent.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 8.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 10.2 | Cell cycle arrest |
| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |
The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. The bromine atom and amino group facilitate binding to enzymes or receptors, potentially leading to inhibition or activation of critical biological pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with cell surface receptors could modulate signaling pathways related to cell growth and apoptosis.
Study on Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of this compound. The results showed that modifications to the side chains significantly affected the MIC values against different bacterial strains, suggesting that structural optimization could enhance antibacterial activity.
Study on Anticancer Activity
Another study focused on the anticancer properties of this compound against leukemia cells under hypoxic conditions, which are often present in tumors. The findings indicated that the compound not only inhibited cell growth but also enhanced apoptosis rates compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
